2-Cyano-3-(3-methoxyphenyl)acrylic acid
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Overview
Description
2-Cyano-3-(3-methoxyphenyl)acrylic acid is an organic compound with the molecular formula C11H9NO3. It is known for its unique structure, which includes a cyano group (–CN) and a methoxy group (–OCH3) attached to an acrylic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(3-methoxyphenyl)acrylic acid typically involves the reaction of 3-methoxybenzaldehyde with malononitrile in the presence of a base, followed by a Knoevenagel condensation reaction. The reaction conditions often include the use of ethanol as a solvent and a catalytic amount of piperidine .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-(3-methoxyphenyl)acrylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
2-Cyano-3-(3-methoxyphenyl)acrylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Cyano-3-(3-methoxyphenyl)acrylic acid involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, while the methoxy group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-3-(4-methoxyphenyl)acrylic acid
- 2-Cyano-3-(2,4-dimethoxyphenyl)acrylic acid
- 2-Cyano-3-(3,4-dimethoxyphenyl)acrylic acid
Uniqueness
2-Cyano-3-(3-methoxyphenyl)acrylic acid is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can result in different physical and chemical properties compared to its analogs .
Properties
Molecular Formula |
C11H9NO3 |
---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
(E)-2-cyano-3-(3-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H9NO3/c1-15-10-4-2-3-8(6-10)5-9(7-12)11(13)14/h2-6H,1H3,(H,13,14)/b9-5+ |
InChI Key |
IMEFWVUNBYJXKG-WEVVVXLNSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C(\C#N)/C(=O)O |
Canonical SMILES |
COC1=CC=CC(=C1)C=C(C#N)C(=O)O |
Origin of Product |
United States |
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